Cas no 137069-27-3 (2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine)

2-(4-Methoxy-3-methylphenyl)ethyl(methyl)amine is a substituted phenethylamine derivative characterized by a methoxy group at the para position and a methyl group at the meta position of the phenyl ring, with an ethylamine side chain bearing a methyl substituent. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its aromatic substitution pattern enhances stability and reactivity in selective transformations, while the ethyl(methyl)amine moiety offers versatility for further functionalization. The compound is particularly useful in the development of bioactive molecules, where its scaffold can influence binding affinity and metabolic stability. Suitable for controlled laboratory applications, it requires handling under appropriate safety protocols.
2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine structure
137069-27-3 structure
Product name:2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine
CAS No:137069-27-3
MF:C11H17NO
MW:179.258783102036
CID:4591761
PubChem ID:10103746

2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 4-methoxy-N,3-dimethyl-
    • 2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine
    • Inchi: 1S/C11H17NO/c1-9-8-10(6-7-12-2)4-5-11(9)13-3/h4-5,8,12H,6-7H2,1-3H3
    • InChI Key: GCVBUGXMIBATOT-UHFFFAOYSA-N
    • SMILES: C1(CCNC)=CC=C(OC)C(C)=C1

2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1828159-0.05g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
0.05g
$707.0 2023-09-19
Enamine
EN300-1828159-10g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
10g
$3622.0 2023-09-19
Enamine
EN300-1828159-0.25g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
0.25g
$774.0 2023-09-19
Enamine
EN300-1828159-1.0g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
1g
$1100.0 2023-06-02
Enamine
EN300-1828159-2.5g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
2.5g
$1650.0 2023-09-19
Enamine
EN300-1828159-5g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
5g
$2443.0 2023-09-19
Enamine
EN300-1828159-5.0g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
5g
$3189.0 2023-06-02
Enamine
EN300-1828159-0.1g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
0.1g
$741.0 2023-09-19
Enamine
EN300-1828159-0.5g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
0.5g
$809.0 2023-09-19
Enamine
EN300-1828159-10.0g
[2-(4-methoxy-3-methylphenyl)ethyl](methyl)amine
137069-27-3
10g
$4729.0 2023-06-02

Additional information on 2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine

2-(4-Methoxy-3-Methylphenyl)Ethyl(Methyl)Amine: A Comprehensive Overview

The compound 137069-27-3, also known as 2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound has garnered attention due to its unique chemical properties and potential for further functionalization. In this article, we will delve into its structure, synthesis, applications, and recent advancements in research.

The molecular structure of 2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine is characterized by a phenyl ring substituted with methoxy and methyl groups at the 4 and 3 positions, respectively. The ethyl group attached to the phenyl ring is further connected to a methylamine moiety. This arrangement imparts the compound with a combination of aromaticity, electron-donating groups (methoxy and methyl), and amine functionality. The interplay of these groups influences the compound's reactivity, solubility, and biological activity.

Recent studies have highlighted the importance of electron-donating groups in modulating the electronic properties of aromatic compounds. The methoxy group at the para position is known to activate the ring towards electrophilic substitution reactions, while the methyl group at the meta position provides steric hindrance and additional electron donation. These features make 137069-27-3 a valuable precursor in organic synthesis.

The synthesis of 2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine typically involves multi-step reactions. A common approach includes the Friedel-Crafts alkylation or acylation followed by amination or reductive amination. Researchers have explored various catalysts and reaction conditions to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In terms of applications, 137069-27-3 has shown promise in drug discovery efforts. Its amine functionality makes it a potential candidate for forming peptide bonds or as a building block for bioactive molecules. Recent research has focused on its role as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The compound's ability to act as a chiral auxiliary has also been investigated, opening new avenues in asymmetric synthesis.

Another emerging application of 137069-27-3 is in agrochemicals. Its aromatic structure and functional groups make it a potential candidate for herbicides or fungicides. Studies have demonstrated that derivatives of this compound exhibit selective toxicity towards certain plant pathogens without affecting crop plants.

The environmental impact of 137069-27-3 has also been a topic of interest. Researchers are exploring its biodegradability under various conditions to ensure its safe use in industrial processes. Recent findings suggest that under aerobic conditions, the compound undergoes rapid degradation due to microbial activity.

In conclusion, 137069-27-3, or 2-(4-methoxy-3-methylphenyl)ethyl(methyl)amine, is a multifaceted compound with diverse applications across different industries. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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